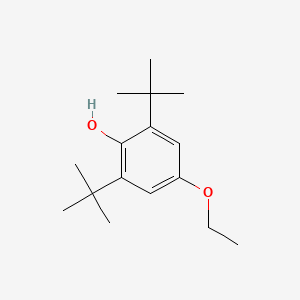
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy-, also known as 2,6-di-tert-butyl-4-ethoxyphenol, is an organic compound with the molecular formula C18H30O2. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by tert-butyl groups, and the hydrogen atom at position 4 is replaced by an ethoxy group. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst, followed by the ethoxylation of the resulting 2,6-di-tert-butylphenol. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation and ethoxylation processes.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where phenol is first alkylated with tert-butyl alcohol using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting 2,6-di-tert-butylphenol is then reacted with ethyl chloride in the presence of a base to introduce the ethoxy group at the 4-position. The final product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding hydroquinone.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.
Wirkmechanismus
The antioxidant properties of Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxyl radical formed during the antioxidant process. The ethoxy group further stabilizes the compound by delocalizing the electron density.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the ethoxy group, making it less effective as an antioxidant.
2,6-Di-tert-butyl-4-methylphenol (BHT): Contains a methyl group instead of an ethoxy group, commonly used as a food preservative.
2,4-Di-tert-butylphenol: Has tert-butyl groups at positions 2 and 4, with different antioxidant properties.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- is unique due to the presence of both tert-butyl and ethoxy groups, which provide enhanced antioxidant properties compared to similar compounds. The combination of steric hindrance and electron-donating effects makes it a highly effective stabilizer in various applications.
Eigenschaften
CAS-Nummer |
5442-35-3 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-ethoxyphenol |
InChI |
InChI=1S/C16H26O2/c1-8-18-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3 |
InChI-Schlüssel |
YQQQXXUABFURLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


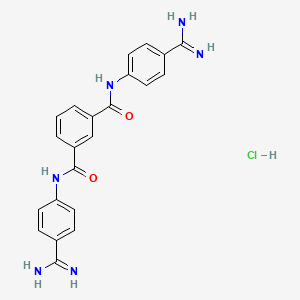

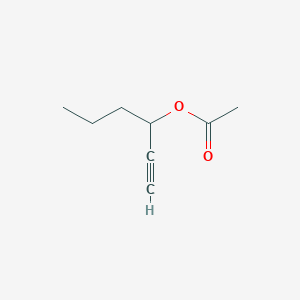
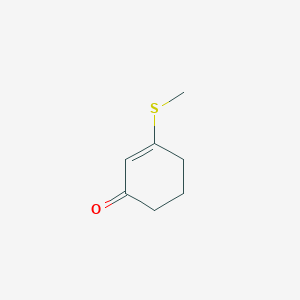
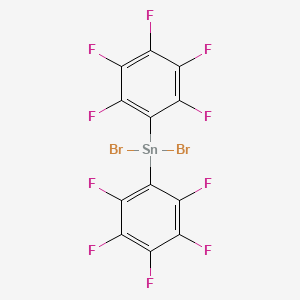
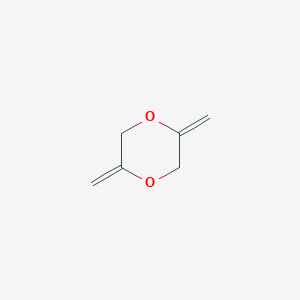
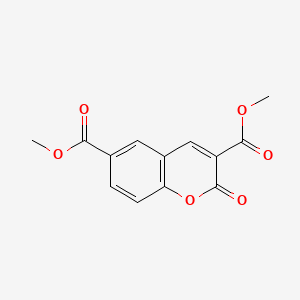
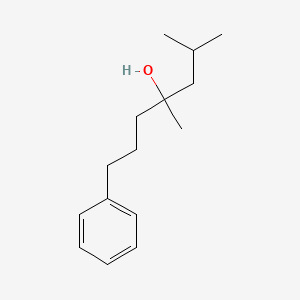
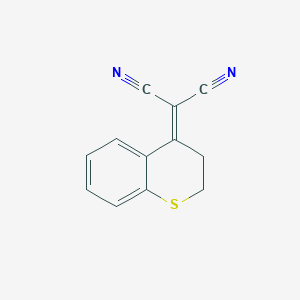
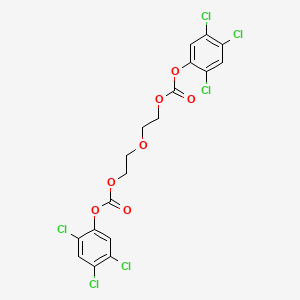
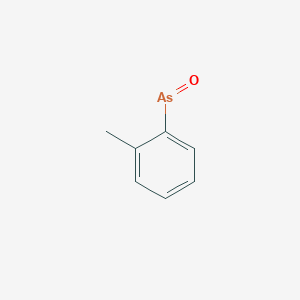


![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
